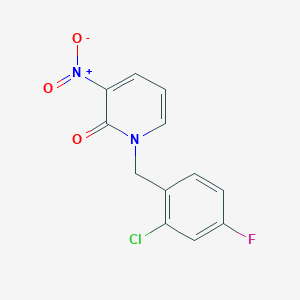

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multireactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which serves as a starting material in heterocyclic oriented synthesis leading to various condensed nitrogenous cycles. This process is suitable for creating diverse libraries of heterocycles, important in drug discovery (Křupková et al., 2013).

Molecular Structure Analysis

Structural features of related compounds are studied through spectroscopic methods like FT-IR, NMR, and X-ray crystallography. For example, "1-(4-nitrobenzyl)-2-chloromethyl benzimidazole" undergoes nucleophilic substitution with pyridine, with its structure confirmed by X-ray crystallography (Sparke et al., 2010).

Chemical Reactions and Properties

Chemical reactivity and potential reactions of related compounds are explored through their interaction with various reagents. For instance, "2-(4-Methoxybenzyloxy)-3-nitropyridine" reacts with hydroxy groups in the presence of trimethylsilyl triflate to yield PMB ethers under mild conditions (Nakano et al., 2001).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystallinity, and phase behavior, are essential for understanding their applications and behaviors. The crystal and molecular structures of compounds like "2-Amino-4-Nitrobenzoic Acid" and its cocrystals have been studied to reveal their supramolecular architecture and interactions (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups and potential for synthesis of complex molecules, are explored through studies on compounds like "5-Bromo-2-chloro-4-fluoro-3-iodopyridine," serving as intermediates for synthesizing pentasubstituted pyridines (Wu et al., 2022).

Applications De Recherche Scientifique

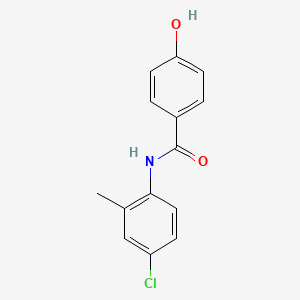

Synthesis and Antibacterial Agents

The study of dihydro-4-oxopyridinecarboxylic acids, including derivatives similar to "1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one," has led to the discovery of antibacterial agents like enoxacin. These compounds exhibit potent in vitro antibacterial activity and excellent efficacy on systemic infections, showcasing the importance of such molecules in developing new antibiotics (Matsumoto et al., 1984).

Heterocyclic Scaffolds in Drug Discovery

"1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one" and its analogs serve as building blocks in heterocyclic oriented synthesis (HOS), leading to a variety of condensed nitrogenous cycles. This versatility is crucial for generating diverse libraries of compounds with significant pharmaceutical potential (Křupková et al., 2013).

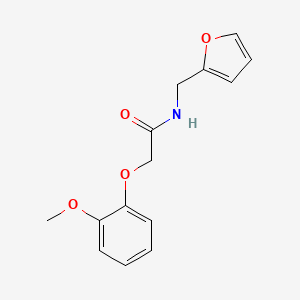

Organic Synthesis Techniques

The molecule is also involved in the development of novel organic synthesis techniques. For instance, it is used in the p-Methoxybenzylation of hydroxy groups, demonstrating its utility in modifying hydroxy compounds under mild conditions, which is beneficial for synthesizing complex organic molecules with high yield (Nakano et al., 2001).

Molecular Interactions and DNA Binding

Compounds derived from "1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one" have been investigated for their ability to interact with DNA, highlighting the potential applications in the study of gene expression, drug delivery systems, and the design of novel anticancer drugs. These interactions are key to understanding how small molecules can influence biological processes at the molecular level (Tanrıkulu et al., 2019).

Nitroreductase Substrate Promiscuity

Research into the substrate promiscuity of chloramphenicol nitroreductase towards the nitroreduction of nitrobenzyl derivatives, including structures similar to "1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one," provides insights into enzyme-mediated reductions. This can pave the way for environmentally friendly chemical processes and the development of novel enzymatic reactions (Green et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O3/c13-10-6-9(14)4-3-8(10)7-15-5-1-2-11(12(15)17)16(18)19/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUKHAFXEIXKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)